1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole
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Overview
Description
1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, an azetidine ring, and a 1,2,3-triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Mechanism of Action
Target of Action
The compound contains an azetidine ring, a furan ring, and a 1,2,3-triazole ring. Azetidine derivatives have been reported to exhibit a wide range of biological activities . Furan derivatives are also known to possess various biological activities . The 1,2,3-triazole ring is a privileged structure in medicinal chemistry, known for its versatility and wide range of biological activities .
Preparation Methods
The synthesis of 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Formation of the 1,2,3-Triazole Ring:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds share the triazole ring and are known for their stability and biological activities.
Furan Derivatives: Furan-containing compounds are widely studied for their aromaticity and potential biological activities.
The uniqueness of this compound lies in the combination of these three distinct functional groups, which endows it with a diverse range of chemical and biological properties.
Properties
IUPAC Name |
furan-3-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-17(13-6-7-23-11-13)20-9-15(10-20)21-8-14(18-19-21)12-24-16-4-2-1-3-5-16/h1-8,11,15H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVJVDATJIKDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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